1-((2,5-Dimethoxybenzyl)amino)propan-2-ol is a chemical compound recognized for its diverse applications in scientific research. With the molecular formula and a molecular weight of 225.28 g/mol, this compound is classified as an amino alcohol, which plays a significant role in organic synthesis and medicinal chemistry. Its structure features a propan-2-ol backbone substituted with a 2,5-dimethoxybenzyl group, contributing to its unique properties and reactivity.
The synthesis of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol can be achieved through various methods, typically involving the reaction of 2,5-dimethoxybenzylamine with an appropriate epoxide or other electrophiles.
The molecular structure of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol consists of:
The compound's structural features can be represented as follows:
Spectroscopic data (e.g., NMR and IR spectra) can provide further insights into its structural characteristics.
1-((2,5-Dimethoxybenzyl)amino)propan-2-ol undergoes several types of chemical reactions:
Common reagents for these reactions include:
Controlled temperature and pressure conditions are essential for optimizing yields and selectivity in these reactions.
The mechanism of action for 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol involves its interaction with biological targets such as enzymes and receptors. As a substrate or inhibitor in enzymatic processes, it can modulate metabolic pathways. The specific molecular interactions depend on the functional groups present and their spatial orientation within the active site of target proteins.
1-((2,5-Dimethoxybenzyl)amino)propan-2-ol exhibits several notable physical properties:
The chemical properties include:
Relevant analyses such as melting point determination and spectroscopic characterization (NMR, IR) are crucial for confirming these properties.
1-((2,5-Dimethoxybenzyl)amino)propan-2-ol finds applications across various scientific fields:
1-((2,5-Dimethoxybenzyl)amino)propan-2-ol is a chiral monoamine derivative featuring a β-amino alcohol core linked to a 2,5-dimethoxy-substituted benzyl group. Its structure integrates two pharmacologically significant motifs: the 2,5-dimethoxybenzyl group (associated with neurotransmitter receptor targeting) and the aminopropanol segment (implicated in molecular flexibility and hydrogen-bonding interactions). The stereochemistry at the propan-2-ol carbon and the amine functionality influences its conformational behavior and potential biological interactions. As a building block, it bridges medicinal chemistry and drug discovery, enabling access to neurologically active agents and complex heterocycles [1] [10].
The compound’s significance emerged indirectly through structural parallels to psychoactive phenylalkylamines. The 2,5-dimethoxybenzyl motif was pioneered in the 1970s during structure-activity relationship (SAR) studies of hallucinogenic agents like DOM (2,5-dimethoxy-4-methylamphetamine) and DOI (2,5-dimethoxy-4-iodoamphetamine). These compounds demonstrated potent serotonin (5-HT₂) receptor agonism, driving interest in their pharmacophore [5].
Table 1: Key Historical Analogs with the 2,5-Dimethoxybenzyl Motif
Compound | R Group | Primary Target | Discovery Impact |
---|---|---|---|
DOM (DOX-X=CH₃) | -CH₃ | 5-HT₂ receptors | First high-potency phenylisopropylamine hallucinogen |
DOI (DOX-X=I) | -I | 5-HT₂A/2C receptors | Landmark 5-HT₂ radioligand; validated psychedelic pharmacology |
DOB (DOX-X=Br) | -Br | 5-HT₂ receptors | Confirmed halogen substitution enhances potency |
While 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol itself lacks documented psychoactivity, its benzylamino component directly descends from this scaffold. The replacement of the α-methyl group with a hydroxypropyl chain marked a strategic shift toward partial agonism or antagonism, reducing psychotropic effects while retaining receptor affinity. This redesign aligned with medicinal chemistry goals to prioritize neurological therapeutics over hallucinogenic properties [5].
The compound serves as a synthetic precursor or structural analog to several bioactive molecules targeting neurological pathways:
Dopamine Receptor Ligands
Chromane/isochromane-based dopamine agonists (e.g., A68930 and A77636) incorporate the 2,5-dimethoxybenzylamine moiety. Intramolecular hydrogen bonding between the catechol hydroxyls and heterocyclic oxygen dictates D₁ vs. D₂ receptor selectivity. Analogues lacking this interaction (e.g., carbocyclic series) restore D₁ potency, highlighting the conformational sensitivity imparted by the aminopropanol backbone .
Pyridopyrimidine Antifolates & Kinase Inhibitors
Derivatives like N⁶-[(2,5-dimethoxyphenyl)methyl]-N⁶-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine (a dihydrofolate reductase inhibitor) and piritrexim (an antitumor agent) use the 2,5-dimethoxybenzyl group to enhance target binding or cellular permeability. Modifications at the benzyl position modulate steric and electronic interactions with enzyme active sites [3].
Table 2: Structural Analogues Featuring the 2,5-Dimethoxybenzyl Motif
Compound Name | Core Structure | Biological Target | Role of 2,5-Dimethoxybenzyl |
---|---|---|---|
N⁶-[(2,5-Dimethoxyphenyl)methyl]-pyrido[2,3-d]pyrimidine triamine | Pyridopyrimidine | Dihydrofolate reductase (DHFR) | Enhances hydrophobic pocket binding |
Piritrexim | Pyridopyrimidine-2,4-diamine | DHFR (antifolate) | Improves membrane penetration |
Chroman dopamine agonists (e.g., A68930) | Tetrahydrochromane | Dopamine D₁ receptors | Stabilizes catechol-binding conformation |
The β-amino alcohol functionality of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol enables its use as a versatile synthon:
Kinase Inhibitor Synthesis
The amine group undergoes reductive amination or nucleophilic substitution to introduce heterocyclic systems. For example, it can be coupled with pyridopyrimidine scaffolds to generate kinase inhibitors targeting cyclin-dependent kinases (CDKs) or MAP kinases—validated targets in oncology and neurodegeneration [3] [4].
Peptidomimetic & Macrocyclic Compounds
The hydroxyl group facilitates esterification or Mitsunobu reactions, enabling conjugation to carboxylic acid-containing pharmacophores. Patent literature describes its incorporation into benzotriazole-acrylonitrile hybrids acting as anti-tubulin agents or cholesterol-lowering compounds. The 2,5-dimethoxybenzyl segment contributes to π-stacking in enzyme binding pockets [4] [7].
Synthetic Methodologies
Key reactions leveraging this intermediate include:
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5